molecular formula C13H16N2O2 B1333410 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile CAS No. 52244-06-1

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile

Cat. No.: B1333410
CAS No.: 52244-06-1
M. Wt: 232.28 g/mol
InChI Key: UVGYAOQHGGLHHV-UHFFFAOYSA-N
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Description

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules. This compound is characterized by the presence of a tetrahydroisoquinoline core with methoxy groups at the 6 and 7 positions and an acetonitrile group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

    Oxidation: Quinoline derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted isoquinoline derivatives

Comparison with Similar Compounds

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-16-12-7-9-4-6-15-11(3-5-14)10(9)8-13(12)17-2/h7-8,11,15H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGYAOQHGGLHHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369360
Record name (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52244-06-1
Record name (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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